n-Boc-5-hydroxyanthranilic acid

Descripción general

Descripción

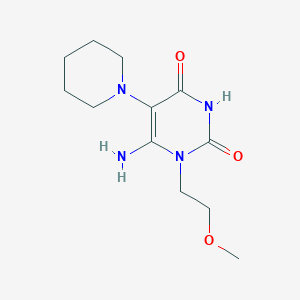

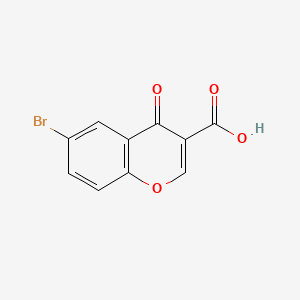

N-Boc-5-hydroxyanthranilic acid is a molecule that has gained significant interest in various scientific fields due to its unique properties and potential applications. It has the molecular formula C12H15NO5 and a molecular weight of 253.25 .

Synthesis Analysis

The synthesis of n-Boc-5-hydroxyanthranilic acid involves the reaction of 5-Hydroxyanthranilic acid with di-tert-butyl dicarbonate under basic conditions . This reaction is typically conducted in a 3-necked round bottom flask equipped with a mechanical stirrer . A solution of saturated sodium carbonate is added to the reaction flask with stirring .Molecular Structure Analysis

The n-Boc-5-hydroxyanthranilic acid molecule contains a total of 33 bonds. There are 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Chemical Reactions Analysis

The N-Boc group in n-Boc-5-hydroxyanthranilic acid can be deprotected using various methods. For instance, oxalyl chloride can be used in methanol to selectively deprotect the N-Boc group . Other methods include the use of metal catalysts, acetyl chloride in methanol, and HCl in organic solvents .Physical And Chemical Properties Analysis

N-Boc-5-hydroxyanthranilic acid has a boiling point of 385.6ºC at 760mmHg and a density of 1.337g/cm3 . It also has the structural characteristics of amide and hydroxy acid, which can be converted into 2-amino-5-hydroxybenzoic acid through hydrolysis reaction .Aplicaciones Científicas De Investigación

Marine Biochemistry

The compound has been found in the fermentation broth of the marine-derived actinomycete, Streptomyces sp. HDa1 . This actinomycete was isolated from the gut of a sea urchin, Anthocidaris crassispina, collected from Hainan Island, China . The presence of n-Boc-5-hydroxyanthranilic acid in such a unique environment suggests potential applications in marine biochemistry and microbiology.

Natural Products Chemistry

n-Boc-5-hydroxyanthranilic acid is related to a group of compounds known as anthocidins . These compounds feature an acetyl group substitution at the amino group and varying alkyl side chains at the carboxyl group of 5-hydroxyanthranilic acid . This indicates that n-Boc-5-hydroxyanthranilic acid could be a useful precursor in the synthesis of natural products and related compounds.

Cytotoxicity and Antibacterial Activity

Anthocidins, which are related to n-Boc-5-hydroxyanthranilic acid, have been evaluated for their cytotoxic and antibacterial activity . This suggests that n-Boc-5-hydroxyanthranilic acid could potentially be used in the development of new antibacterial agents or cancer therapeutics.

Proteomics Research

n-Boc-5-hydroxyanthranilic acid is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways, such as in the study of protein structure and function, or in the development of new techniques for protein analysis.

Neurobiology

In neurobiology, 3-Hydroxyanthranilic acid, a compound structurally similar to n-Boc-5-hydroxyanthranilic acid, has been used in paralysis experiments on worms . This suggests that n-Boc-5-hydroxyanthranilic acid could potentially be used in similar neurological studies.

Drug Discovery

Given its presence in natural products and its potential cytotoxic and antibacterial activity, n-Boc-5-hydroxyanthranilic acid could be a valuable compound in drug discovery . It could be used as a starting point for the synthesis of new drugs, or as a tool to study the mechanisms of disease.

Mecanismo De Acción

Target of Action

n-Boc-5-hydroxyanthranilic acid is a biochemical used in proteomics research . .

Biochemical Pathways

Given its use in proteomics research, it may be involved in a variety of pathways depending on the specific proteins being studied .

Result of Action

As a biochemical used in proteomics research, its effects would likely depend on the specific context of the research .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYABQTATLDLRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373777 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-5-hydroxyanthranilic acid | |

CAS RN |

244765-00-2 | |

| Record name | n-boc-5-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244765-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)